Cas no 52589-13-6 (4H-1-Benzopyran-4-one,6-[2-O-(6-deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-)

4H-1-Benzopyran-4-one,6-[2-O-(6-deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)- structure
52589-13-6 structure
Nome del prodotto:4H-1-Benzopyran-4-one,6-[2-O-(6-deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-
Numero CAS:52589-13-6
MF:C29H34O14
MW:606.571870326996
CID:377232
PubChem ID:3085014

4H-1-Benzopyran-4-one,6-[2-O-(6-deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one,6-[2-O-(6-deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-
    • 6-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
    • DTXSID50967018
    • 1,5-Anhydro-2-O-(6-deoxyhexopyranosyl)-1-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol
    • CHEBI:187135
    • 4H-1-Benzopyran-4-one, 6-(2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-
    • 52589-13-6
    • Embinin
    • Inchi: InChI=1S/C29H34O14/c1-11-21(32)24(35)26(37)29(40-11)43-28-25(36)22(33)18(10-30)42-27(28)20-16(39-3)9-17-19(23(20)34)14(31)8-15(41-17)12-4-6-13(38-2)7-5-12/h4-9,11,18,21-22,24-30,32-37H,10H2,1-3H3/t11-,18-,21-,22-,24+,25+,26+,27?,28-,29?/m1/s1
    • Chiave InChI: OXTGLFRGBDFBHI-FFIOIDJNSA-N
    • Sorrisi: CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O

Proprietà calcolate

  • Massa esatta: 606.194856
  • Massa monoisotopica: 606.194856
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 43
  • Conta legami ruotabili: 7
  • Complessità: 986
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 5
  • Superficie polare topologica: 214
  • Carica superficiale: 0
  • XLogP3: -0.2

Proprietà sperimentali

  • Densità: 1.59
  • Punto di ebollizione: 833.7°C at 760 mmHg
  • Punto di infiammabilità: 271.9°C
  • Indice di rifrazione: 1.685

4H-1-Benzopyran-4-one,6-[2-O-(6-deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN6319-1 mL * 10 mM (in DMSO)
Embinin
52589-13-6 98%
1 mL * 10 mM (in DMSO)
¥ 4940 2023-09-15
TargetMol Chemicals
TN6319-5mg
Embinin
52589-13-6
5mg
¥ 3230 2024-07-20
TargetMol Chemicals
TN6319-5 mg
Embinin
52589-13-6 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN6319-1 ml * 10 mm
Embinin
52589-13-6
1 ml * 10 mm
¥ 4940 2024-07-20

52589-13-6 (4H-1-Benzopyran-4-one,6-[2-O-(6-deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-) Prodotti correlati

Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso